2-(2-Bromo-4,6-dimethyl-1-benzofuran-3-yl)acetamide
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Overview
Description
2-(2-Bromo-4,6-dimethyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromo group at the second position, two methyl groups at the fourth and sixth positions, and an acetamide group at the third position of the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-(2-Bromo-4,6-dimethyl-1-benzofuran-3-yl)acetamide typically involves several steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed coupling reactions.
Acetamide Formation: The acetamide group can be introduced by reacting the corresponding benzofuran derivative with acetic anhydride or acetyl chloride in the presence of a base.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
2-(2-Bromo-4,6-dimethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Bromo-4,6-dimethyl-1-benzofuran-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other biologically active benzofuran derivatives.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and its potential as an anticancer, antibacterial, or antiviral agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and natural product analogs.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4,6-dimethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, or signal transduction . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
2-(2-Bromo-4,6-dimethyl-1-benzofuran-3-yl)acetamide can be compared with other benzofuran derivatives such as:
2-(4,6-Dimethyl-1-benzofuran-3-yl)acetamide: Lacks the bromo group, which may affect its reactivity and biological activity.
2-(2-Chloro-4,6-dimethyl-1-benzofuran-3-yl)acetamide: Contains a chloro group instead of a bromo group, which can lead to different chemical and biological properties.
2-(2-Bromo-1-benzofuran-3-yl)acetamide: Lacks the methyl groups, which may influence its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H12BrNO2 |
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Molecular Weight |
282.13 g/mol |
IUPAC Name |
2-(2-bromo-4,6-dimethyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C12H12BrNO2/c1-6-3-7(2)11-8(5-10(14)15)12(13)16-9(11)4-6/h3-4H,5H2,1-2H3,(H2,14,15) |
InChI Key |
QZELHXUSIHJPJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=C2CC(=O)N)Br)C |
Origin of Product |
United States |
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